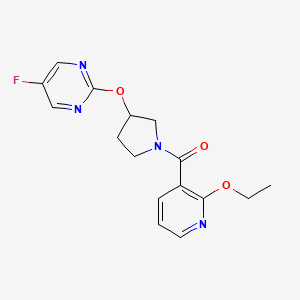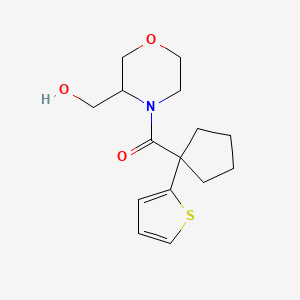
(2-Ethoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Ethoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is an intriguing molecule of interest in multiple scientific disciplines. This compound consists of a pyridine ring ethoxylated at the second position, linked to a methanone group, which is further connected to a pyrrolidine ring with a fluoro-substituted pyrimidine moiety. Its unique structural features make it a subject of various chemical and biomedical studies.
準備方法
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis begins with the ethoxylation of pyridine to form 2-ethoxypyridine.
Pyrrolidine Addition: : The ethoxypyridine is then reacted with 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine. This involves nucleophilic substitution reactions under controlled temperatures and pH conditions.
Methanone Formation: : The compound undergoes a final step where a methanone group is introduced, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial-scale production often involves optimization of the above synthetic routes using continuous flow reactors. This ensures consistent quality and yield, while minimizing waste and maximizing efficiency.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, where the pyrrolidine ring is the primary reactive site.
Reduction: : The fluoro-substituted pyrimidine ring may be reduced under hydrogenation conditions.
Substitution: : Both the pyridine and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenating agents or nucleophiles like sodium ethoxide.
Major Products Formed
The major products vary depending on the reaction, but commonly include modified pyridine or pyrimidine derivatives with altered functional groups.
科学的研究の応用
Chemistry
The compound is studied for its reactivity and potential as a building block in complex organic synthesis.
Biology
In biological studies, it is explored for its interactions with enzymes and proteins, serving as a probe to understand biological mechanisms.
Medicine
Potential therapeutic applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors.
Industry
Industrially, it may serve as an intermediate in the synthesis of agrochemicals or specialty materials.
作用機序
The compound exerts its effects primarily through its ability to interact with biological macromolecules. Its molecular targets include enzymes involved in metabolic pathways and receptors on cell membranes. The unique combination of ethoxypyridine, pyrrolidine, and fluoropyrimidine moieties allows it to modulate the activity of these targets effectively.
類似化合物との比較
Similar compounds include:
(2-Ethoxypyridin-3-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Differing by the halogen substituent.
(2-Methoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Differing by the alkyl group on the pyridine ring. The uniqueness of (2-Ethoxypyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific arrangement of functional groups that confer distinct chemical and biological properties. This compound’s unique structural and electronic characteristics make it a valuable subject in both academic and industrial research.
That should cover the essentials. Got more chemistry questions? Always happy to dive deeper!
特性
IUPAC Name |
(2-ethoxypyridin-3-yl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3/c1-2-23-14-13(4-3-6-18-14)15(22)21-7-5-12(10-21)24-16-19-8-11(17)9-20-16/h3-4,6,8-9,12H,2,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCRGFOWMKHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908575.png)




![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]furan-2-carboxamide](/img/structure/B2908588.png)
![2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2908589.png)
![4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2908591.png)




![N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride](/img/structure/B2908597.png)
